An In-depth Technical Guide to the Basic Properties of Azepan-3-yl-methyl-amine
An In-depth Technical Guide to the Basic Properties of Azepan-3-yl-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of Azepan-3-yl-methyl-amine (CAS No. 124695-93-8). Due to the limited availability of experimentally derived data for this specific molecule, this document presents a combination of computed properties and established experimental protocols for the determination of its key characteristics. The azepane scaffold is a significant motif in medicinal chemistry, and understanding the properties of its derivatives is crucial for the development of novel therapeutics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of Azepan-3-yl-methyl-amine and related compounds.
Chemical Identity and Physicochemical Properties
Azepan-3-yl-methyl-amine is a cyclic amine derivative with a molecular formula of C₇H₁₆N₂. Its structure consists of a seven-membered azepane ring substituted at the 3-position with a methylamino group.
Table 1: General and Computed Physicochemical Properties of Azepan-3-yl-methyl-amine
| Property | Value | Source |
| IUPAC Name | (azepan-3-yl)methanamine | N/A |
| CAS Number | 124695-93-8 | N/A |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| Topological Polar Surface Area | 38.1 Ų | N/A |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Predicted logP (XLogP3) | -0.2 | N/A |
| Predicted pKa (amine) | 10.0 - 11.0 (estimated) | N/A |
| Predicted Aqueous Solubility | Freely soluble (qualitative) | N/A |
Note: Predicted values are based on computational models and should be confirmed by experimental data.
Synthesis
A potential synthetic pathway could start from a protected 3-aminoazepane derivative. The primary amine can be reacted with formaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the N-methylated product. Subsequent deprotection would afford Azepan-3-yl-methyl-amine.
Experimental Protocols
The following sections detail standard experimental methodologies for determining the key physicochemical properties of Azepan-3-yl-methyl-amine.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.
Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of Azepan-3-yl-methyl-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, and the pKa value should be corrected for the solvent effect.
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Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point. For a diprotic base like Azepan-3-yl-methyl-amine, two pKa values corresponding to the two amine groups are expected.
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Principle: The shake-flask method involves partitioning a compound between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are then measured to determine the partition coefficient.
Methodology:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of Azepan-3-yl-methyl-amine in the aqueous phase. The concentration should be such that it can be accurately measured in both phases after partitioning.
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Partitioning: In a centrifuge tube, add a known volume of the n-octanol-saturated aqueous phase containing the compound and a known volume of the water-saturated n-octanol. The volume ratio can be adjusted depending on the expected logP.
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Equilibration: Shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibration.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of Azepan-3-yl-methyl-amine using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.
Principle: The equilibrium solubility is determined by adding an excess amount of the compound to water, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the filtered solution.
Methodology:
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Sample Preparation: Add an excess amount of solid Azepan-3-yl-methyl-amine to a vial containing a known volume of purified water or a buffer of a specific pH.
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Equilibration: Shake or stir the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
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Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS. A calibration curve should be prepared using standards of known concentrations.
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Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Biological Context and Potential Significance
While no specific biological activity has been reported for Azepan-3-yl-methyl-amine, the azepane scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[2] Derivatives of azepane have demonstrated a wide range of pharmacological activities, including:
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Antihistaminic activity: Azelastine, an azepane-containing compound, is a potent histamine H1 receptor antagonist.[2]
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Antidiabetic properties: Tolazamide, another drug featuring the azepane ring, is used to lower blood glucose levels in type 2 diabetes.[2]
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Protein kinase inhibition: The natural product (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase C.[2]
The conformational flexibility of the seven-membered azepane ring allows its derivatives to adopt various spatial arrangements, which can be crucial for their interaction with biological targets. The introduction of a methylamino group at the 3-position of the azepane ring in Azepan-3-yl-methyl-amine provides two basic centers and the potential for specific hydrogen bonding interactions, making it an interesting scaffold for further chemical exploration and biological evaluation.
Conclusion
Azepan-3-yl-methyl-amine is a simple, yet potentially valuable, building block for drug discovery. This technical guide has summarized its known computed properties and provided detailed, standard protocols for the experimental determination of its fundamental physicochemical characteristics. While specific biological data for this compound is currently lacking, the prevalence of the azepane scaffold in pharmacologically active agents suggests that Azepan-3-yl-methyl-amine and its derivatives warrant further investigation. The methodologies and information presented herein are intended to facilitate and guide future research efforts in this area.
